(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone
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Overview
Description
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone is a synthetic compound that belongs to the class of naphthoylindoles. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure consists of a naphthalene ring substituted with an ethoxy group and an indole ring substituted with a methyl and pentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone typically involves the following steps:
Preparation of 4-ethoxynaphthalene: This can be achieved by reacting 1-naphthol with diethyl sulfate in the presence of potassium carbonate at elevated temperatures.
Formation of the indole derivative: The indole derivative can be synthesized by alkylation of indole with 2-methyl-1-pentyl halide under basic conditions.
Coupling reaction: The final step involves coupling the 4-ethoxynaphthalene with the indole derivative using a suitable coupling reagent such as dimethylaluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound acts as an agonist, binding to these receptors and modulating their activity . This interaction can influence various signaling pathways, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone
- (4-ethylnaphthalen-1-yl)(1-pentylindol-3-yl)methanone
- (1-hexyl-3-(naphthalen-1-oyl)indole)
Uniqueness
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group on the naphthalene ring and the methyl and pentyl groups on the indole ring provide distinct properties compared to other similar compounds .
Properties
CAS No. |
824960-98-7 |
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Molecular Formula |
C27H29NO2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4-ethoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C27H29NO2/c1-4-6-11-18-28-19(3)26(23-14-9-10-15-24(23)28)27(29)22-16-17-25(30-5-2)21-13-8-7-12-20(21)22/h7-10,12-17H,4-6,11,18H2,1-3H3 |
InChI Key |
SNCKIADQCHVLDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OCC)C |
Origin of Product |
United States |
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